molecular formula C14H11FO3 B6397522 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261929-92-3

4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397522
CAS RN: 1261929-92-3
M. Wt: 246.23 g/mol
InChI Key: AWGBDJUEHNKAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid (4-F2HMB) is a fluoro-substituted phenylbenzoic acid derivative that has been used in a variety of scientific research applications. It has been shown to possess a range of biochemical and physiological effects, as well as numerous advantages and limitations for lab experiments.

Scientific Research Applications

4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a fluorescent probe for detecting metal ions, a reagent for the synthesis of other organic compounds, an inhibitor of human cytochrome P450 enzymes, and a ligand for the binding of metal ions. It has also been used as a fluorescent probe for the detection of organic compounds, such as amines and carboxylic acids.

Mechanism of Action

4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% has been shown to interact with metal ions, such as zinc, copper, and iron, via chelation. The fluoro-substituted phenylbenzoic acid moiety of 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% can coordinate with metal ions to form a complex, which can then be used as a fluorescent probe for the detection of metal ions. Additionally, 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% has been shown to interact with human cytochrome P450 enzymes, leading to inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% have not been extensively studied. However, in vitro studies have shown that 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% can inhibit the activity of human cytochrome P450 enzymes, leading to decreased metabolism of drugs and other compounds. Additionally, 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% has been shown to interact with metal ions, leading to the formation of complexes that can be used as fluorescent probes for the detection of metal ions.

Advantages and Limitations for Lab Experiments

4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used as a fluorescent probe for the detection of metal ions. Additionally, it can be used as a reagent for the synthesis of other organic compounds. However, 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% also has some limitations. It is relatively expensive, and its biochemical and physiological effects have not been extensively studied.

Future Directions

There are numerous potential future directions for 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% research. Further studies could be conducted to investigate the biochemical and physiological effects of 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95%, as well as its potential therapeutic applications. Additionally, research could be conducted to explore the use of 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% as a fluorescent probe for the detection of other compounds, such as proteins, carbohydrates, and lipids. Finally, research could be conducted to identify new synthesis methods for 4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% that are more efficient and cost-effective.

Synthesis Methods

4-Fluoro-2-(2-hydroxymethylphenyl)benzoic acid, 95% can be synthesized by reacting 4-fluorobenzaldehyde with 2-hydroxybenzyl alcohol in the presence of a strong acid catalyst. The reaction produces 4-fluoro-2-(2-hydroxymethylphenyl)benzoic acid in high yields. The reaction can be carried out at room temperature and the reaction time can be minimized by using a suitable catalyst.

properties

IUPAC Name

4-fluoro-2-[2-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-10-5-6-12(14(17)18)13(7-10)11-4-2-1-3-9(11)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGBDJUEHNKAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689042
Record name 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-92-3
Record name 5-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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